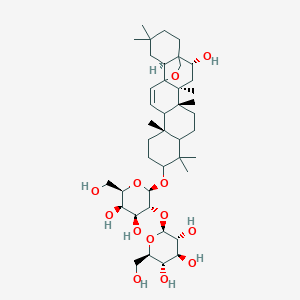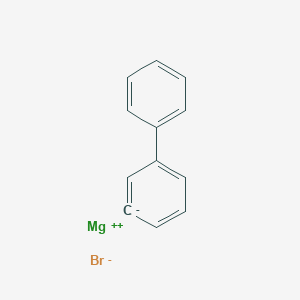
Mifepristone methochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RU 486 Methochloride involves several steps, starting from the basic steroid structure. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these substitutions .
Industrial Production Methods
Industrial production of RU 486 Methochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification . The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
RU 486 Methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites that retain some of the biological activity of the parent compound . These metabolites are often studied for their potential therapeutic applications .
科学的研究の応用
RU 486 Methochloride has a wide range of scientific research applications:
作用機序
RU 486 Methochloride exerts its effects by binding to progesterone receptors, thereby blocking the action of progesterone . This leads to the degeneration of the endometrial lining, cervical softening, and increased uterine contractions . The compound also interacts with glucocorticoid receptors, inhibiting their activity and contributing to its overall pharmacological profile .
類似化合物との比較
RU 486 Methochloride is unique in its dual action as both an antiprogestogen and antiglucocorticoid . Similar compounds include:
Onapristone: Another antiprogestogen with similar applications but different pharmacokinetic properties.
Ulipristal acetate: Used for emergency contraception and has a different mechanism of action.
Levonorgestrel: A progestin used in various contraceptive methods but lacks the antiglucocorticoid activity.
RU 486 Methochloride stands out due to its high binding affinity and unique receptor interactions, making it a valuable compound in both clinical and research settings .
特性
CAS番号 |
109345-60-0 |
|---|---|
分子式 |
C30H38ClNO2 |
分子量 |
480.1 g/mol |
IUPAC名 |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
InChIキー |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
異性体SMILES |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
同義語 |
mifepristone methochloride RU 486 methochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide](/img/structure/B34944.png)



